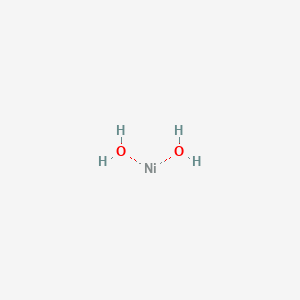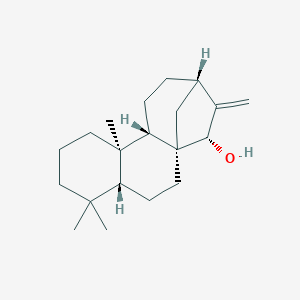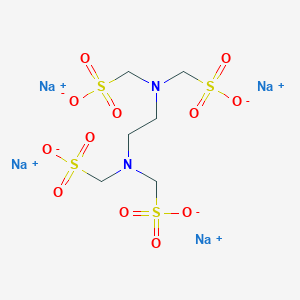
Dihidróxido de níquel
Descripción general
Descripción
Nickel dihydroxide, also known as nickel(II) hydroxide, is an inorganic compound with the chemical formula Ni(OH)₂. It is typically found as a green crystalline solid at room temperature. This compound is largely insoluble in water but dissolves in acids to produce corresponding nickel salts. Nickel dihydroxide is known for its basic properties and is widely used in various industrial applications, particularly in rechargeable battery technologies .
Aplicaciones Científicas De Investigación
Nickel dihydroxide has a wide range of applications in scientific research:
Electrochemical Applications: It is extensively used in rechargeable battery technologies, such as nickel-cadmium and nickel-metal hydride batteries, where it serves as the active material in the positive electrode.
Catalysis: Due to its redox properties, nickel dihydroxide is used as a catalyst in various chemical reactions, improving the efficiency of these processes.
Environmental Science: Nickel dihydroxide is employed in the remediation of wastewater and the sequestration of heavy metals, making it integral to pollution control measures.
Mecanismo De Acción
Nickel dihydroxide, also known as dihydroxynickel, is an inorganic compound with the formula Ni(OH)2 . It is a lime-green solid that is electroactive, being converted to the Ni(III) oxy-hydroxide . This compound has a wide range of applications, particularly in rechargeable batteries .
Target of Action
Nickel dihydroxide primarily targets the electrochemical reactions in rechargeable batteries . It readily oxidizes to nickel oxyhydroxide, NiOOH, in combination with a reduction reaction, often of a metal hydride .
Mode of Action
Nickel dihydroxide interacts with its targets through electrochemical reactions. In the presence of a reducing agent, it undergoes oxidation to form nickel oxyhydroxide . This transformation is crucial for the energy storage and release processes in rechargeable batteries .
Biochemical Pathways
Nickel dihydroxide is involved in the electrochemical pathways of energy storage systems. The oxidation of nickel dihydroxide to nickel oxyhydroxide is a key step in these pathways, facilitating the storage and release of electrical energy .
Result of Action
The primary result of nickel dihydroxide’s action is the storage and release of electrical energy in rechargeable batteries . The compound’s ability to undergo oxidation and reduction reactions enables it to store energy and then release it when required .
Action Environment
The action of nickel dihydroxide can be influenced by various environmental factors. For instance, the presence of water can lead to the recrystallization of nickel dihydroxide . Additionally, the compound’s electroactivity can be affected by the pH and the presence of other ions in the environment .
Análisis Bioquímico
Biochemical Properties
Nickel dihydroxide is involved in several biochemical reactions, primarily due to its ability to interact with enzymes and proteins. One of the key enzymes that nickel dihydroxide interacts with is urease, which catalyzes the hydrolysis of urea into carbon dioxide and ammonia. Nickel dihydroxide acts as a cofactor for urease, facilitating its catalytic activity . Additionally, nickel dihydroxide interacts with hydrogenase enzymes, which are involved in the oxidation of hydrogen. These interactions are crucial for the proper functioning of these enzymes and the biochemical reactions they catalyze .
Cellular Effects
Nickel dihydroxide has various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, nickel dihydroxide can activate certain signaling pathways that lead to changes in gene expression, resulting in altered cellular responses. Additionally, nickel dihydroxide can impact cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of nickel dihydroxide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Nickel dihydroxide binds to specific sites on enzymes, altering their conformation and activity. This binding can either inhibit or activate the enzyme, depending on the nature of the interaction. Furthermore, nickel dihydroxide can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of nickel dihydroxide can change over time due to its stability and degradation. Nickel dihydroxide is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical properties. Long-term studies have shown that nickel dihydroxide can have sustained effects on cellular function, including prolonged activation or inhibition of specific enzymes and signaling pathways .
Dosage Effects in Animal Models
The effects of nickel dihydroxide vary with different dosages in animal models. At low doses, nickel dihydroxide can have beneficial effects, such as enhancing enzyme activity and improving metabolic function. At high doses, nickel dihydroxide can be toxic, leading to adverse effects such as oxidative stress, cellular damage, and disruption of normal cellular processes. These threshold effects highlight the importance of careful dosage regulation in experimental studies involving nickel dihydroxide .
Metabolic Pathways
Nickel dihydroxide is involved in several metabolic pathways, interacting with various enzymes and cofactors. For example, it plays a role in the urease-catalyzed hydrolysis of urea, as well as in the hydrogenase-mediated oxidation of hydrogen. These interactions are essential for the proper functioning of these metabolic pathways and the maintenance of metabolic flux within the cell .
Transport and Distribution
Within cells and tissues, nickel dihydroxide is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of nickel dihydroxide across cellular membranes, ensuring its proper localization and accumulation within the cell. The distribution of nickel dihydroxide within tissues is also regulated by binding proteins that sequester and release the compound as needed .
Subcellular Localization
Nickel dihydroxide is localized to specific subcellular compartments, where it exerts its activity and function. Targeting signals and post-translational modifications direct nickel dihydroxide to these compartments, ensuring its proper localization. For example, nickel dihydroxide may be directed to the mitochondria, where it interacts with enzymes involved in energy metabolism. This subcellular localization is crucial for the compound’s biochemical activity and its impact on cellular processes .
Métodos De Preparación
Nickel dihydroxide can be synthesized through several methods:
Chemical Precipitation: One of the most common methods involves the reaction of a nickel(II) salt, such as nickel(II) sulfate, with a strong base like sodium hydroxide. This reaction produces nickel dihydroxide precipitate and a sodium salt[ \text{NiSO}_4 + 2 \text{NaOH} \rightarrow \text{Ni(OH)}_2 + \text{Na}_2\text{SO}_4 ]
Electrochemical Precipitation: This method involves the electrochemical formation of nickel dihydroxide on the surface of nickel metal or nickel-based alloys.
Sol-Gel Process: This involves the hydrolysis and polycondensation of nickel salts in a sol-gel medium, leading to the formation of nickel dihydroxide.
Hydrothermal or Solvothermal Procedures: These methods involve the crystallization of nickel dihydroxide from aqueous or non-aqueous solutions under high temperature and pressure.
Análisis De Reacciones Químicas
Nickel dihydroxide undergoes several types of chemical reactions:
Oxidation: Nickel dihydroxide can be oxidized to nickel oxyhydroxide (NiOOH) in the presence of an oxidizing agent.
Reduction: It can be reduced back to nickel metal or nickel(II) salts under reducing conditions.
Acid-Base Reactions: As a hydroxide, it reacts with acids to form nickel salts and water. For example[ \text{Ni(OH)}_2 + 2 \text{HCl} \rightarrow \text{NiCl}_2 + 2 \text{H}_2\text{O} ]
Complex Formation: Nickel dihydroxide can form complex ions with ligands such as ammonia, resulting in compounds like [Ni(NH₃)₆]²⁺.
Comparación Con Compuestos Similares
Nickel dihydroxide can be compared with other metal hydroxides such as cobalt(II) hydroxide and manganese(II) hydroxide:
Cobalt(II) Hydroxide (Co(OH)₂): Similar to nickel dihydroxide, cobalt(II) hydroxide is used in battery technologies and catalysis. cobalt compounds often exhibit higher catalytic activity.
Manganese(II) Hydroxide (Mn(OH)₂): This compound is also used in battery technologies, particularly in alkaline batteries.
Nickel dihydroxide stands out due to its unique combination of electrochemical properties and stability, making it a preferred choice in various industrial and research applications.
Propiedades
IUPAC Name |
nickel;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ni.2H2O/h;2*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBQNUOBCRIENU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.[Ni] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4NiO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
12125-56-3 (nickel-(OH)3), 14701-22-5 (Parent) | |
| Record name | Nickel hydroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012054487 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
94.724 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid; Water or Solvent Wet Solid, Green crystals; [HSDB] Water insoluble; [ACGIH] | |
| Record name | Nickel hydroxide (Ni(OH)2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nickel(II) hydroxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2595 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Flash Point |
752 °F | |
| Record name | Nickel(II) hydroxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2595 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
12054-48-7 | |
| Record name | Nickel hydroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012054487 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nickel hydroxide (Ni(OH)2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nickel dihydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.813 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of nickel dihydroxide in the anode material of cadmium-nickel alkaline batteries?
A1: In the provided study [], nickel dihydroxide is incorporated into the anode material of a cadmium-nickel alkaline battery as a minor component (1-1.5 parts by weight). While the abstract doesn't explicitly detail its function, previous research suggests nickel dihydroxide likely serves to enhance conductivity and improve charge acceptance of the cadmium active material. This effect is commonly observed in nickel-cadmium battery systems where nickel hydroxide acts as an additive to the cadmium electrode.
Q2: Are there any alternative materials to nickel dihydroxide in this specific application?
A2: While the provided abstract [] doesn't delve into alternatives, research in battery technology explores various materials to improve performance. Potential substitutes for nickel dihydroxide in cadmium-nickel batteries could include other metal hydroxides like cobalt hydroxide or manganese hydroxide. These alternatives might offer different electrochemical properties and potentially impact the battery's overall performance characteristics like energy density and cycle life.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(2-Butoxy-5-chloro-4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224603.png)
![2-{[(2-Butoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224606.png)
![2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid](/img/structure/B224608.png)

![(1R,2S,5S,9R,12S,13R)-6-hydroxy-6-(hydroxymethyl)-13-methyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-17-en-16-one](/img/structure/B224619.png)





![N-{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B224659.png)



